molecular formula C14H26N2O4 B7933756 [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7933756
M. Wt: 286.37 g/mol
InChI Key: ZQZNONTZWRGAPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a complex organic compound with the molecular formula C13H23NO4. This compound is notable for its tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid typically involves multiple steps. One common method starts with the preparation of trans-4-tert-butylsulfinamide cyclohexane carboxylate, which is then subjected to ester hydrolysis under alkaline conditions to yield trans-4-tert-butyl sulfinamide cyclohexane carboxylic acid. This intermediate is then deprotected under acidic conditions to obtain trans-4-aminocyclohexane carboxylic acid, which is finally condensed with di-tert-butyl dicarbonate under alkaline conditions to produce the target compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow microreactor systems has been explored to enhance efficiency and sustainability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can be further modified for various applications .

Scientific Research Applications

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers and other advanced materials

Mechanism of Action

The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein binding .

Comparison with Similar Compounds

[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid can be compared with other Boc-protected amino acids and derivatives:

These compounds share the common feature of Boc protection but differ in their core structures and specific applications, highlighting the versatility and uniqueness of this compound .

Properties

IUPAC Name

2-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZNONTZWRGAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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